4-Ethylthiophene-3-carboxylic acid
Overview
Description
4-Ethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of 4-Ethylthiophene-3-carboxylic acid is currently unknown . Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Thiophene derivatives are known to influence various biochemical pathways, including those involved in inflammation and cancer
Result of Action
Thiophene derivatives are known to have various biological effects, including anti-inflammatory and anticancer activities
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of thiophene derivatives
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, to which 4-Ethylthiophene-3-carboxylic acid belongs, are known to exhibit a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .
Molecular Mechanism
It is known that thiophene derivatives can interact with various biomolecules .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylthiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-ethylthiophene with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of 4-ethylthiophene-3-carboxaldehyde using an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction between 4-ethylthiophene and carbon dioxide. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: 4-Ethylthiophene-3-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Ethylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: Lacks the ethyl group at the 4-position.
4-Methylthiophene-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 4-position.
2-Ethylthiophene-3-carboxylic acid: The ethyl group is positioned at the 2-position instead of the 4-position.
Uniqueness: 4-Ethylthiophene-3-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its reactivity and interactions compared to other thiophene derivatives
Properties
IUPAC Name |
4-ethylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-10-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHSDUHWIDOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605199 | |
Record name | 4-Ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334918-15-9 | |
Record name | 4-Ethylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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